ATC0175 hydrochloride (CAS 510733-97-8) is a highly selective, non-peptidic, orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). In preclinical neuropharmacology and metabolic research, it serves as a critical tool compound for probing the MCH system's role in anxiety, depression, and energy homeostasis. Unlike early-generation peptide antagonists or poorly penetrant small molecules, ATC0175 delivers nanomolar target affinity (IC50 = 7.23 nM) combined with a favorable ADME profile, ensuring reliable central nervous system (CNS) target engagement following systemic administration [1]. Procuring the hydrochloride salt form ensures a standardized molecular weight (461.94 g/mol) and consistent formulation behavior for in vivo dosing workflows, avoiding the solubility limitations often encountered with free-base quinazoline derivatives .
Substituting ATC0175 with generic MCHR1 antagonists or closely related structural analogs often compromises in vivo assay validity due to poor blood-brain barrier (BBB) penetration or insufficient target potency. For instance, the widely cited benchmark SNAP-7941 is a recognized P-glycoprotein (P-gp) substrate; its brain uptake is heavily restricted unless co-administered with an efflux inhibitor, complicating experimental design and data interpretation [1]. Similarly, utilizing the structural analog ATC0065 results in a significant drop in both binding affinity and functional blockade potency[2]. Furthermore, unlike conventional anxiolytics (e.g., benzodiazepines) which can confound behavioral readouts through sedation, ATC0175 achieves efficacy without altering spontaneous locomotor activity or impairing rotarod performance, ensuring that forced swim or plus-maze results reflect genuine mood modulation rather than motor deficits [2].
In comparative in vitro radioligand binding assays on human MCHR1, ATC0175 demonstrates higher target affinity compared to its structural analog ATC0065. ATC0175 achieves an IC50 of 7.23 nM, whereas ATC0065 requires 15.7 nM to achieve the same level of displacement [1].
| Evidence Dimension | Human MCHR1 Binding Affinity (IC50) |
| Target Compound Data | ATC0175 (7.23 ± 0.59 nM) |
| Comparator Or Baseline | ATC0065 (15.7 ± 1.95 nM) |
| Quantified Difference | >2-fold higher binding affinity for ATC0175 |
| Conditions | In vitro radioligand binding assay on human MCHR1 |
Procuring the higher-affinity ATC0175 ensures more complete receptor occupancy at lower systemic doses, reducing the risk of off-target interactions in sensitive neuropharmacological models.
Beyond simple binding, ATC0175 exhibits stronger functional antagonism of MCHR1-mediated intracellular signaling. In [35S]GTPγS binding assays measuring the blockade of MCH-induced activation, ATC0175 yields an IC50 of 13.5 nM, outperforming ATC0065 (IC50 = 21.4 nM) [1].
| Evidence Dimension | Functional Antagonism (IC50) |
| Target Compound Data | ATC0175 (13.5 ± 0.78 nM) |
| Comparator Or Baseline | ATC0065 (21.4 ± 1.57 nM) |
| Quantified Difference | ~1.6-fold greater functional blockade potency |
| Conditions | MCH-stimulated [35S]GTPγS binding to human MCHR1 |
Provides a more robust and reliable blockade of downstream G-protein signaling, critical for validating metabolic or behavioral pathway hypotheses.
A major procurement differentiator for ATC0175 is its favorable ADME profile for central nervous system studies. The benchmark MCHR1 antagonist SNAP-7941 is a known P-glycoprotein (P-gp) substrate, meaning its brain uptake is artificially restricted by active efflux (requiring P-gp inhibitors like Tariquidar to achieve a 3-5x increase in brain concentration) [1]. In contrast, ATC0175 demonstrates adequate brain penetration and oral bioavailability without the need for efflux blockade [2].
| Evidence Dimension | BBB Penetration / P-gp Efflux Liability |
| Target Compound Data | ATC0175 (Adequate brain penetration, no required P-gp blockade) |
| Comparator Or Baseline | SNAP-7941 (P-gp substrate; requires Tariquidar for 3-5x brain uptake increase) |
| Quantified Difference | ATC0175 avoids the severe P-gp efflux penalty that limits SNAP-7941's central efficacy |
| Conditions | Systemic administration for CNS target engagement |
Eliminates the need for complex co-administration protocols or P-gp knockout models, streamlining mainstream laboratory workflows for in vivo CNS research.
ATC0175 provides exceptional selectivity for the MCHR1 subtype over MCHR2. While it potently antagonizes MCHR1 (IC50 = 13.5 nM), its activity against MCHR2 is negligible (IC50 > 10,000 nM), yielding a selectivity ratio of over 740-fold .
| Evidence Dimension | Receptor Subtype Selectivity (IC50) |
| Target Compound Data | ATC0175 on MCHR1 (13.5 nM) |
| Comparator Or Baseline | ATC0175 on MCHR2 (> 10,000 nM) |
| Quantified Difference | >740-fold selectivity for MCHR1 over MCHR2 |
| Conditions | In vitro receptor functional assays |
Guarantees pharmacological purity of the experimental readout by preventing confounding cross-activation in models where both MCH receptor subtypes are expressed.
Due to its high BBB penetrance and lack of P-gp efflux liability (unlike SNAP-7941), ATC0175 is a highly suitable MCHR1 antagonist for systemic dosing in rodent behavioral models. It reliably reduces immobility in the forced swim test and reverses stress-induced anxiety in the elevated plus-maze at oral doses of 1-10 mg/kg, without confounding motor impairment [1].
ATC0175's >740-fold selectivity for MCHR1 over MCHR2 makes it an ideal pharmacological probe for deconvoluting subtype-specific signaling pathways in tissues expressing both receptors. Its robust functional antagonism (IC50 = 13.5 nM) compared to analogs like ATC0065 ensures complete pathway blockade in [35S]GTPγS and calcium mobilization assays[2].
Because ATC0175 achieves anxiolytic and antidepressant-like effects without the sedative or ataxic side effects typical of benzodiazepines, it serves as an excellent positive control or benchmark compound in drug discovery programs targeting non-monoaminergic or stress-related peptide receptor pathways[1].
Irritant